Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one
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Overview
Description
Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of hydrazine derivatives with cyanogen bromide, followed by cyclization with formamide under acidic conditions. Another approach includes the use of 3-amino-1,2,4-triazine derivatives, which undergo cyclization with α,β-unsaturated carbonyl compounds in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK inhibitor and its use in cancer treatment.
1H-pyrazolo[3,4-b]pyridine: Used in the synthesis of various bioactive molecules and materials.
Uniqueness
Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one stands out due to its unique ring structure, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H4N4O |
---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3H-pyrazolo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)8-3-6-5/h1-3H,(H,6,8,10) |
InChI Key |
FJTJRAVCWDEFFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=O)NC=NN2N=C1 |
Origin of Product |
United States |
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